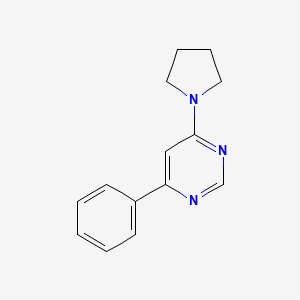

4-phenyl-6-pyrrolidin-1-ylpyrimidine

Description

4-Phenyl-6-pyrrolidin-1-ylpyrimidine is a pyrimidine derivative characterized by a phenyl group at the 4-position and a pyrrolidine ring at the 6-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and biological relevance. For instance, pyrimidine scaffolds are known to exhibit therapeutic activities such as antimicrobial, antiviral, and anticancer properties . For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (a related compound) was synthesized to study crystal packing and hydrogen-bonding interactions, underscoring the role of nitrogen-containing heterocycles in drug design .

Properties

IUPAC Name |

4-phenyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-2-6-12(7-3-1)13-10-14(16-11-15-13)17-8-4-5-9-17/h1-3,6-7,10-11H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZSDQKQDVAXDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*Calculated based on molecular formula.

Electronic and Reactivity Profiles

- Pyrrolidine vs. Piperidine Substitutents : The pyrrolidine ring (5-membered) in this compound introduces greater ring strain but higher basicity compared to piperidine (6-membered) in analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine. This affects solubility and binding interactions in biological targets .

- Chloro vs. Amino Groups: 6-Chloro-4-hydroxypyrimidine () is highly reactive due to the electron-withdrawing chloro group, making it a precursor for nucleophilic substitutions. In contrast, amino-substituted pyrimidines (e.g., 4-amino-6-phenylpyrimidine) are stabilized for cross-coupling reactions .

- Phenyl vs.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for C4 Functionalization

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for introducing aryl groups at the C4 position of pyrimidine rings. In the context of 4-phenyl-6-pyrrolidin-1-ylpyrimidine, this method involves coupling 2,4-dichloropyrimidine (1) with phenylboronic acid (2) under palladium catalysis. Key findings from analogous syntheses include:

-

Catalyst System : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) in DMF or toluene at 80–100°C achieves regioselective coupling at C4 . The choice of solvent influences conversion rates, with DMF yielding >90% conversion .

-

Base Selection : Cesium carbonate (Cs₂CO₃) is preferred for deprotonation, enhancing boronic acid reactivity while minimizing side reactions .

-

Product Isolation : Post-reaction, 4-phenyl-2-chloropyrimidine (3) is isolated via column chromatography, with reported yields of 80–85% for similar substrates .

This step is critical for establishing the phenyl moiety at C4, leaving the C2 and C6 positions available for further functionalization.

The introduction of pyrrolidine at C6 proceeds via nucleophilic aromatic substitution (NAS) of the chloro group in 4-phenyl-2-chloropyrimidine (3) . Drawing from minoxidil synthesis protocols , optimal conditions include:

-

Reagent Ratios : A 5:1 molar excess of pyrrolidine relative to (3) ensures complete substitution, minimizing residual starting material .

-

Solvent and Base : Reactions in toluene or acetonitrile with DIPEA (N,N-diisopropylethylamine) as a base (pKa > 10) facilitate deprotonation of pyrrolidine, enhancing nucleophilicity . Heating at 100–120°C for 12–20 hours achieves full conversion .

-

Purification : Crude product is purified via recrystallization from ethanol/water mixtures, yielding this compound (4) in 70–75% isolated yield .

Mechanistic Insight : The reaction proceeds through a two-step pathway: (i) formation of a Meisenheimer complex via attack of pyrrolidine’s lone pair on the electron-deficient C6, and (ii) elimination of chloride stabilized by DIPEA .

Alternative Pathway: One-Pot Sequential Functionalization

A streamlined one-pot approach combines Suzuki coupling and NAS, reducing isolation steps:

-

Sequential Addition : After Suzuki coupling at C4, the reaction mixture is cooled to 50°C, followed by direct addition of pyrrolidine and DIPEA without isolating (3) .

-

Yield Optimization : This method achieves a combined yield of 65–70%, marginally lower than stepwise synthesis due to competing side reactions at elevated temperatures .

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Complexity | Purity |

|---|---|---|---|---|

| Stepwise Suzuki-NAS | 75% | 24–36 hours | Moderate | >98% |

| One-Pot Sequential | 68% | 18–24 hours | Low | 95% |

Key Observations :

-

The stepwise method offers higher purity and yield, making it preferable for small-scale synthesis.

-

The one-pot approach reduces solvent use and labor, favoring industrial applications despite slightly lower yields .

Challenges and Mitigation Strategies

-

Regioselectivity in Suzuki Coupling : Competing coupling at C2 is suppressed using bulky ligands (e.g., dppf), which sterically hinder alternative sites .

-

Byproduct Formation : Residual palladium in the final product is addressed via activated charcoal treatment or thiourea-based scavengers .

-

Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) are optimal for both coupling and substitution, ensuring homogeneous reaction conditions .

Q & A

Q. What are the recommended synthetic routes for 4-phenyl-6-pyrrolidin-1-ylpyrimidine, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution on a pyrimidine core followed by coupling with pyrrolidine derivatives. For example, intermediates like 4-chloro-6-(pyrrolidin-1-yl)pyrimidine can be synthesized via halogen displacement reactions under reflux conditions . Characterization of intermediates should include 1H/13C NMR (to confirm substitution patterns and aromaticity), HPLC (for purity >95%), and mass spectrometry (to verify molecular weight). Solubility challenges in polar solvents (e.g., water) may require alternative solvents like DMSO for analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- 1H NMR : Look for aromatic proton signals between δ 7.2–8.5 ppm (phenyl group) and pyrrolidine protons at δ 1.8–3.5 ppm.

- IR Spectroscopy : Peaks near 1600 cm⁻¹ (C=N stretching) and 3050 cm⁻¹ (aromatic C-H) confirm the pyrimidine and phenyl moieties.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in studies of analogous pyrimidine derivatives .

Q. How can researchers assess the purity and stability of this compound under storage conditions?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to monitor degradation products. Stability studies should include accelerated testing at 40°C/75% RH for 4 weeks. Store the compound in airtight containers under nitrogen at -20°C to prevent oxidation and hydrolysis, as recommended for structurally similar pyrimidines .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses when facing low intermediate stability?

- Methodological Answer :

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and minimize thermal degradation of intermediates.

- Purification : Employ flash chromatography with silica gel (ethyl acetate/hexane gradients) or preparative HPLC for heat-sensitive intermediates.

- Process Control : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real-time, as suggested in chemical engineering frameworks .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or PI3K) based on pyrimidine derivatives' reported affinities .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

- QSAR Models : Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with experimental IC50 values to predict activity trends .

Q. How should contradictory results in the biological activity of this compound derivatives be methodologically resolved?

- Methodological Answer :

- Assay Validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and confirm target engagement using CRISPR knockouts.

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., dehalogenated species) that may interfere with biological assays .

- Dose-Response Studies : Establish EC50/IC50 curves in triplicate to rule out false positives from non-specific binding .

Q. What strategies can be employed to improve the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : Screen counterions (e.g., hydrochloride or mesylate) to enhance solubility.

- Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes, as demonstrated for structurally related pyrimidines .

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrimidine N1 position to improve bioavailability .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported enzymatic inhibition data for this compound analogs?

- Methodological Answer :

- Kinetic Assays : Compare inhibition mechanisms (competitive vs. allosteric) using Lineweaver-Burk plots.

- Structural Analysis : Perform co-crystallization studies to resolve binding modes, as done for pyrido-pyrimidine derivatives .

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in IC50 variability across assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.